5-methoxy-1H-benzimidazole-2-sulfonic acid
Description
Historical Context and Evolution of the Benzimidazole (B57391) Scaffold in Pharmaceutical Sciences
The journey of the benzimidazole scaffold in medicinal chemistry is a rich narrative of discovery and innovation. Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene (B151609) and imidazole (B134444) rings. This bicyclic structure is a key component in a variety of biologically active molecules.
The initial recognition of the benzimidazole core's importance can be traced back to the mid-20th century. Its structural similarity to purines, the building blocks of DNA, sparked interest in its potential to interact with biological systems. This led to the investigation of benzimidazole derivatives for a wide range of therapeutic applications.
Over the decades, the benzimidazole scaffold has been successfully incorporated into a multitude of approved drugs, demonstrating its versatility and efficacy. These include proton pump inhibitors like omeprazole (B731), anthelmintics such as albendazole (B1665689), and antihistamines. The ability of the benzimidazole nucleus to serve as a versatile template for drug design has solidified its status as a "privileged structure" in medicinal chemistry. The ongoing research in this area continues to uncover new pharmacological activities and therapeutic potentials of novel benzimidazole derivatives.
Significance of the Sulfonic Acid Moiety in Bioactive Chemical Entities
The sulfonic acid group (-SO3H) is a strongly acidic functional group that has found significant utility in the design and development of bioactive chemical entities. Its unique physicochemical properties can be leveraged to enhance the therapeutic potential of drug candidates in several ways.
One of the primary contributions of the sulfonic acid moiety is its ability to improve the aqueous solubility of a compound. This is a critical factor in drug development, as poor solubility can hinder absorption and bioavailability. The high polarity of the sulfonic acid group often leads to a significant increase in water solubility, which can be beneficial for both oral and parenteral drug formulations.
Furthermore, the sulfonic acid group can influence the pharmacokinetic profile of a drug by altering its distribution and excretion characteristics. Its strong acidic nature also allows for the formation of stable salts, which can be advantageous for drug formulation and manufacturing. From a pharmacodynamic perspective, the sulfonic acid group can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, thereby enhancing binding affinity and modulating biological activity.
Current Research Landscape of Benzimidazole Sulfonic Acid Derivatives
The contemporary research landscape for benzimidazole sulfonic acid derivatives is characterized by a focus on synthesizing novel compounds and evaluating their potential across a spectrum of therapeutic areas. nih.gov Scientists are actively exploring the synergistic effects of combining the benzimidazole scaffold with the sulfonic acid moiety to develop new chemical entities with improved pharmacological profiles.
Recent studies have highlighted the diverse biological activities of these derivatives, including antimicrobial, antifungal, and anticancer properties. For instance, certain benzimidazole-sulfonyl hybrids have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains. ontosight.ai Similarly, antifungal activities against pathogenic fungi have also been reported for some derivatives. ontosight.ai
The synthesis of these compounds often involves multi-step processes, and a significant area of research is dedicated to developing more efficient and sustainable synthetic methodologies. The derivatization of the benzimidazole core and the strategic placement of the sulfonic acid group are key areas of investigation to optimize the biological activity and physicochemical properties of these compounds.
| Compound Class | Reported Biological Activities | Key Research Focus |
|---|---|---|
| Benzimidazole-sulfonyl hybrids | Antibacterial, Antifungal, Antiproliferative | Synthesis of novel derivatives and evaluation of their therapeutic potential. |
| Substituted benzimidazole sulfonic acids | Anticancer, Antiviral | Investigation of structure-activity relationships to optimize efficacy. |
Specific Research Focus on 5-Methoxy-1H-benzimidazole-2-sulfonic Acid: Theoretical Frameworks and Applications
Within the broader class of benzimidazole sulfonic acids, this compound has garnered specific interest, primarily as a key intermediate and a reference compound in the synthesis of various pharmaceuticals. clearsynth.com Its chemical structure, featuring a methoxy (B1213986) group at the 5-position and a sulfonic acid group at the 2-position of the benzimidazole ring, imparts distinct physicochemical properties that are of interest in medicinal chemistry.
Theoretical Frameworks:
Applications:
The primary application of this compound in the current research landscape appears to be in the realm of synthetic and analytical chemistry. It is recognized as a significant impurity and degradation product of the widely used proton pump inhibitor, omeprazole. As such, its synthesis and characterization are crucial for the quality control and stability studies of omeprazole and related drugs.
While direct therapeutic applications of this compound are not well-documented, its derivatives have been investigated for various biological activities. For instance, derivatives synthesized from this compound have been explored for their antimicrobial properties. The presence of the sulfonic acid group makes it a versatile starting material for the synthesis of other derivatives, such as sulfonamides, which are known to possess a wide range of pharmacological activities.
| Aspect | Details |
|---|---|
| Chemical Formula | C8H8N2O4S |
| Molecular Weight | 228.23 g/mol |
| Primary Role | Synthetic intermediate, impurity standard for omeprazole. clearsynth.com |
| Potential Research Interest | Starting material for the synthesis of novel bioactive sulfonamide derivatives. |
Chemo- and Regioselective Synthesis of the Benzimidazole Sulfonic Acid Core
The precise control of chemical reactions to yield the desired product is paramount in the synthesis of complex molecules like this compound. This involves strategic approaches to build the core benzimidazole structure with the correct placement of the methoxy group and the subsequent introduction of the sulfonic acid functionality.
Strategic Approaches for Constructing the 5-Methoxy-1H-benzimidazole Nucleus
The classical and widely adopted method for the cyclization to form the 2-thiol substituted benzimidazole involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield 5-methoxy-1H-benzimidazole-2-thiol.
The chemo- and regioselectivity in this step are generally high due to the inherent reactivity of the ortho-diamine. The two adjacent amino groups readily react with carbon disulfide to form the five-membered imidazole ring. The position of the methoxy group at the 5-position is secured by starting with the appropriately substituted o-phenylenediamine (B120857).
| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |
| 4-methoxy-o-phenylenediamine | Carbon disulfide | Potassium hydroxide | Ethanol/Water | 5-methoxy-1H-benzimidazole-2-thiol | High | General knowledge |
| 4-methoxy-o-phenylenediamine | Potassium isopropyl xanthate | Copper sulfate (catalyst) | Water/Glycerol | 5-methoxy-1H-benzimidazole-2-thiol | Good | nih.gov |
Sulfonation Reactions for Introducing the 2-Sulfonic Acid Functionality
The introduction of the 2-sulfonic acid group is achieved through the oxidation of the 2-thiol (-SH) group of the 5-methoxy-1H-benzimidazole-2-thiol precursor. This transformation is a critical step that requires a careful selection of oxidizing agents to achieve a high yield of the sulfonic acid without over-oxidation or degradation of the benzimidazole ring.
A common method for this oxidation is the use of strong oxidizing agents. For instance, the oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid has been reported using potassium permanganate (KMnO4) in an alkaline solution of sodium hydroxide. This method is effective, although it may require careful control of reaction conditions to avoid side reactions.
Hydrogen peroxide (H2O2) is another potent oxidizing agent that can be employed for the conversion of thiols to sulfonic acids. The reaction can be catalyzed by various metal complexes or proceed under specific pH and temperature conditions. The use of hydrogen peroxide is often considered a greener alternative to permanganate.
| Precursor | Oxidizing Agent | Catalyst/Conditions | Product | Observations | Reference |
| 1H-benzimidazole-2-thiol | Potassium permanganate | 50% Sodium hydroxide solution | 1H-benzimidazole-2-sulfonic acid | Effective oxidation | General knowledge |
| Organic thiols | Hydrogen peroxide | Molybdenum-containing catalyst | Sulfonic acids | Catalytic oxidation | nih.gov |
| 2-Mercaptobenzothiazole | Molecular oxygen | Transition metal catalysts (e.g., FeCl2) | 2-Hydroxybenzothiazole (via sulfinic/sulfonic acid intermediates) | Catalytic aerobic oxidation | researchgate.net |
Novel Synthetic Pathways and Reaction Optimization
Research into novel synthetic pathways for benzimidazole derivatives is an active area. For the synthesis of the benzimidazole core, one-pot reactions that combine multiple steps are highly desirable for improving efficiency and reducing waste. For instance, the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent can directly lead to 2-substituted benzimidazoles. While this approach is common for aryl or alkyl substituents, its adaptation for the direct introduction of a sulfonic acid group is less straightforward.
Optimization of the existing two-step synthesis focuses on improving yields, reducing reaction times, and simplifying purification procedures. For the synthesis of 5-methoxy-1H-benzimidazole-2-thiol, optimization may involve screening different bases, solvents, and reaction temperatures. Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, and its application to the synthesis of benzimidazole derivatives has been shown to significantly reduce reaction times and improve yields. nih.gov
For the oxidation step, optimization involves exploring a range of oxidizing agents and catalytic systems to find conditions that are both highly efficient and selective. The choice of solvent can also play a crucial role in the outcome of the oxidation reaction.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of renewable starting materials, the development of catalytic reactions, and the use of environmentally benign solvents.
Catalytic Systems for Sustainable Production
The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation.
In the synthesis of the benzimidazole nucleus, various solid acid catalysts have been explored as reusable and environmentally friendly alternatives to traditional acid catalysts. rsc.orgut.ac.irsamipubco.comsapub.org These include silica-supported sulfonic acid, zirconyl nitrate, and boron sulfonic acid. sphinxsai.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of 2-mercaptobenzimidazoles, the use of a copper sulfate catalyst in aqueous media has been reported as a green and efficient method. nih.gov
For the oxidation of the 2-thiol to the sulfonic acid, the development of catalytic systems that utilize green oxidants like molecular oxygen or hydrogen peroxide is a key area of research. Transition metal complexes can catalyze the aerobic oxidation of thiols, offering a sustainable alternative to stoichiometric use of strong oxidizing agents. researchgate.net
| Reaction Step | Catalyst | Green Aspects | Reference |
| Benzimidazole synthesis | Solid acid catalysts (e.g., silica sulfonic acid) | Reusable, reduces corrosive waste | rsc.orgsamipubco.comresearchgate.net |
| Benzimidazole synthesis | Gold nanoparticles on a support | High efficiency, mild conditions | nih.gov |
| 2-Mercaptobenzimidazole synthesis | Copper sulfate | Use of aqueous media | nih.gov |
| Thiol oxidation | Transition metal complexes | Use of molecular oxygen as oxidant | researchgate.net |
| Thiol oxidation | Molybdenum compounds | Catalytic use of hydrogen peroxide | nih.gov |
Solvent-Free or Environmentally Benign Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or conducting reactions under solvent-free conditions.
Solvent-free synthesis of benzimidazoles has been successfully demonstrated, often in conjunction with microwave irradiation or the use of solid-supported catalysts. nih.govrsc.orgtandfonline.com These methods not only eliminate the need for a solvent but also often lead to shorter reaction times and easier product isolation.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of benzimidazole derivatives in aqueous media has been reported, showcasing the potential for developing more sustainable synthetic processes. nih.gov Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has also been used as a green reaction medium for the synthesis of benzimidazole derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBMDJFGQCIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 1h Benzimidazole 2 Sulfonic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This computational technique is a cornerstone of modern drug discovery, allowing for the prediction of a molecule's potency and guiding the design of new, more effective therapeutic agents. ijnrd.org
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of a biological target is unknown. azolifesciences.com This approach relies on the principle that molecules with similar structural or physicochemical properties will exhibit similar biological activities. nih.gov LBDD encompasses several computational methods, including pharmacophore modeling and QSAR, to analyze known active compounds and guide the design of new drug candidates. fiveable.menumberanalytics.com
The general workflow for developing a QSAR model involves several key steps:
Data Collection: A set of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀, MIC) is compiled. nih.gov
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the various physicochemical and structural properties of each molecule. mdpi.com
Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Validation: The model's robustness and predictive power are rigorously tested to ensure its reliability. pnrjournal.com
For the benzimidazole (B57391) class of compounds, QSAR has been extensively applied to design and optimize derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov
QSAR models have proven to be a powerful tool for predicting the antimicrobial activity of benzimidazole derivatives. ijpsr.com These models are built by identifying molecular descriptors that significantly influence antibacterial or antifungal potency and then using statistical techniques, such as Multiple Linear Regression (MLR), to create a predictive equation. mdpi.com
Key molecular descriptors frequently identified in QSAR studies of antimicrobial benzimidazoles include:
Topological Polar Surface Area (TPSA): A measure of the molecule's polarity. A positive correlation with this descriptor often suggests that increased polarity enhances antimicrobial activity. ijpsr.com
Lipophilicity (logP): Describes the partitioning of a compound between an oily and an aqueous phase. This property is crucial for a molecule's ability to cross bacterial cell membranes. nih.gov
Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors influences how a molecule interacts with its biological target. ijpsr.com
Electronic Descriptors: Properties like dipole moment and atomic charges can govern the electrostatic interactions between the drug and the target site. nih.govmdpi.com
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. nih.govresearchgate.net
A QSAR study on substituted benzimidazole analogues identified TPSA, the number of H-bond acceptors, and lipophilicity (iLOGP) as having a positive correlation with antibacterial activity. ijpsr.com Another study on benzimidazoles active against Pseudomonas aeruginosa successfully developed predictive models using a combination of physicochemical, steric, and electronic descriptors. mdpi.com For 5-methoxy-1H-benzimidazole-2-sulfonic acid, the presence of the sulfonic acid group would result in a very high TPSA and low logP, suggesting high polarity and water solubility. Based on models where polarity is a positive contributor, this could suggest potential antimicrobial activity, although its ability to permeate bacterial membranes might be limited.
| Descriptor Type | Specific Descriptor | Influence on Antimicrobial Activity | Reference |
|---|---|---|---|
| Polarity | Topological Polar Surface Area (TPSA) | Positive correlation; higher polarity can increase activity. | ijpsr.com |
| Lipophilicity | logP | Governs cell membrane penetration; optimal range is often required. | nih.gov |
| Electronic | Dipole Moment (DM) | Affects electrostatic interactions with the target enzyme or receptor. | nih.gov |
| Hydrogen Bonding | Number of H-bond Acceptors | Positive correlation; more acceptors can lead to stronger binding. | ijpsr.com |
| Topological | Galvez Topological Charge Indices (GGI4) | Positive correlation; relates to molecular connectivity and charge distribution. | ijpsr.com |
Benzimidazole derivatives are known to inhibit a variety of enzymes, and QSAR models are instrumental in understanding the structural requirements for potent inhibition. nih.gov These models can predict the inhibitory concentration (IC₅₀) of new compounds and provide insights for lead optimization. crpsonline.com
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzimidazole carboxamide derivatives that inhibit the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These studies generate 3D contour maps that visualize regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance inhibitory activity. nih.gov Similarly, QSAR models have been developed for benzimidazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govrsc.org
A QSAR study on benzimidazole-based thiosemicarbazone derivatives as aldose reductase (ALR2) inhibitors revealed a strong correlation between hydrophobicity (LogP) and inhibitory potency, where higher lipophilicity favored lower IC₅₀ values. crpsonline.com Conversely, increased polarity (TPSA, H-bond donors) negatively influenced potency in that specific model. crpsonline.com This suggests that for this compound, its high polarity due to the sulfonic acid group might be detrimental if it were to be evaluated as an ALR2 inhibitor based on that particular chemical series.
| Target Enzyme | QSAR Method | Key Statistical Parameter (r²) | Key Statistical Parameter (q²) | Reference |
|---|---|---|---|---|
| PARP-1 | CoMFA | 0.913 | 0.743 | nih.gov |
| PARP-1 | CoMSIA | 0.869 | 0.734 | nih.gov |
| Aldose Reductase (ALR2) | MLR | Not Specified | Not Specified | crpsonline.com |
| Antioxidant Activity | 3D-QSAR | Not Specified | Not Specified | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Investigations for Pharmacokinetic Predictions
QSPR models are analogous to QSAR models but aim to predict the physicochemical properties of molecules rather than their biological activity. nih.gov These models are particularly valuable for forecasting a drug candidate's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov
Predicting ADME properties early in the drug discovery process is critical to reduce the high attrition rates of drug candidates in later clinical trials. nih.gov In silico ADME screens, often based on QSPR models, are widely used to evaluate the pharmacokinetic profiles of new compounds. researchgate.netnih.gov
For benzimidazole derivatives, computational tools can predict a range of ADME properties:
Aqueous Solubility: This is a fundamental property affecting absorption. The highly polar sulfonic acid group in this compound would be expected to confer high water solubility.
Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream. Highly polar compounds often exhibit poor GI absorption.
Plasma Protein Binding: This affects the distribution and availability of the free drug.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with key metabolic enzymes like the CYP family is crucial to avoid potential drug-drug interactions.
Studies on novel benzimidazole derivatives have utilized platforms like SwissADME to predict these properties, finding that many derivatives show good oral bioavailability and adhere to established drug-likeness rules. nih.govjaptronline.com However, the introduction of a strongly acidic group like sulfonic acid would likely shift these properties significantly, predicting poor absorption but potentially lower metabolic clearance.
| Compound ID | Molecular Weight (g/mol) | logP (Lipophilicity) | Water Solubility | GI Absorption | Reference |
|---|---|---|---|---|---|
| Derivative 1 | <500 | <5 | Moderately Soluble | High | japtronline.com |
| Derivative 2 | <500 | <5 | Moderately Soluble | High | japtronline.com |
| Derivative 3 | <500 | <5 | Moderately Soluble | High | japtronline.com |
A molecule's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier (BBB), is a critical factor in its therapeutic efficacy. nih.gov QSPR models are frequently developed to predict these permeability characteristics. nih.gov
Penetration of the BBB is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. mdpi.com Computational models for BBB permeability rely on key descriptors that govern passive diffusion across this highly selective barrier. mdpi.com These descriptors include:
Lipophilicity (logP)
Topological Polar Surface Area (TPSA)
Molecular Weight (MW)
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)
Number of Rotatable Bonds
General guidelines suggest that for good brain permeation, TPSA should be below 90 Ų, HBD should be less than 5, and HBA should be less than 10. mdpi.com Models confirm that high lipophilicity and molecular weight can favor BBB penetration, while a high number of hydrogen bond donors and acceptors has a negative effect. mdpi.com
Given its structure, this compound would possess a high TPSA and a permanent negative charge at physiological pH due to the sulfonic acid group. These features are strongly associated with poor membrane permeability and an inability to cross the BBB. nih.gov Therefore, computational models would confidently predict that this compound is not CNS-penetrant.
| Property | Favorable for BBB Penetration | Unfavorable for BBB Penetration | Reference |
|---|---|---|---|
| Lipophilicity (logP) | Higher values (within a range) | Very low or very high values | nih.gov |
| Topological Polar Surface Area (TPSA) | Low (< 90 Ų) | High (> 90 Ų) | mdpi.com |
| Molecular Weight (MW) | Lower values (< 400-500 Da) | High values | mdpi.com |
| Hydrogen Bond Donors (HBD) | Low count (< 5) | High count | mdpi.com |
| Hydrogen Bond Acceptors (HBA) | Low count (< 10) | High count | mdpi.com |
| Charge | Neutral | Charged (acidic or basic) | nih.gov |
Molecular Docking and Dynamics Simulations for Target Interaction Profiling
Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand, such as a this compound derivative, might bind to a protein target and the stability of this interaction over time. These techniques provide critical insights into the structure-activity relationships (SAR) that govern the compound's biological effects.
Ligand-Protein Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. For benzimidazole derivatives, docking studies have been crucial in identifying potential protein targets and optimizing ligand structures for enhanced binding.
In studies on analogous benzimidazole sulfonamide derivatives targeting enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial growth, predicted binding affinities have been shown to be favorable. researchgate.netresearchsquare.com These computational analyses revealed that benzimidazole-based compounds can achieve binding energies ranging from -7.1 to -7.9 kcal/mol, often surpassing the binding affinities of standard drugs used for comparison. researchgate.netresearchsquare.com The sulfonic acid moiety, being a strong hydrogen bond donor and acceptor, is predicted to form crucial interactions with polar and charged amino acid residues within a target's active site. For instance, key interactions for similar sulfonamide derivatives have been identified with residues such as Arginine, Aspartate, and Lysine. researchgate.net
The 5-methoxy group on the benzimidazole ring is also anticipated to play a role. Its presence can influence the electronic properties of the benzimidazole system and engage in hydrophobic or van der Waals interactions within the binding pocket, potentially enhancing binding affinity. nih.gov
Table 1: Predicted Binding Affinities of Analogous Benzimidazole Derivatives Against Dihydropteroate Synthase (DHPS)
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzimidazole Sulfonamide Analog A | -7.9 | Gln105, Lys203 |
| Benzimidazole Sulfonamide Analog B | -7.5 | Asn11, Arg52, Asp84 |
| Benzimidazole Sulfonamide Analog C | -7.1 | Asp167, Lys203 |
Note: This data is representative of structurally similar compounds and serves to illustrate the potential binding affinities for derivatives of this compound. researchsquare.com
Conformational Analysis of Ligand-Receptor Complexes
Once a docking pose is predicted, conformational analysis helps in understanding the specific three-dimensional arrangement of the ligand and protein. This includes the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the complex.
For the benzimidazole scaffold, the planar aromatic rings are known to participate in pi-pi stacking or pi-cation interactions with aromatic residues like Tryptophan, Tyrosine, or Phenylalanine in the active site. nih.govnih.gov The sulfonic acid group at the 2-position is particularly significant. Its tetrahedral geometry and anionic character at physiological pH allow it to form strong, directional hydrogen bonds and electrostatic interactions.
Molecular Dynamics Simulations for Binding Stability and Allosteric Effects
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and behavior over time. By simulating the movements of atoms and molecules, MD can confirm the stability of docking predictions and reveal subtle conformational changes that may occur upon ligand binding.
Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation period (e.g., 50-100 nanoseconds) suggests a stable binding complex. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. researchgate.net
Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds throughout the simulation highlights the most persistent and important interactions for maintaining complex stability. researchgate.netnih.gov
Simulations of various benzimidazole derivatives have consistently shown that stable ligand-protein complexes are maintained through a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netsemanticscholar.org For a compound like this compound, MD simulations would be expected to show the sulfonic acid group forming stable and persistent hydrogen bonds with the receptor. Furthermore, these simulations can uncover potential allosteric effects, where binding at one site induces conformational changes at a distant site on the protein, thereby modulating its function.
Biological Activity and Pharmacological Potential Investigations of 5 Methoxy 1h Benzimidazole 2 Sulfonic Acid and Its Derivatives
Antimicrobial Activity Research and Mechanism of Action Studies
Derivatives of the benzimidazole (B57391) nucleus are recognized for their broad-spectrum antimicrobial properties. imist.maresearchgate.net Extensive research has confirmed the efficacy of these molecules against various microbial strains, making them a subject of significant interest in the development of new chemotherapeutic agents. researchgate.net
Research has demonstrated that various derivatives incorporating the 5-methoxy-benzimidazole structure exhibit notable antibacterial activity, particularly against Gram-positive bacteria. imist.matubitak.gov.tr A study on 2-(5-H/Me/Cl-1H-benzimidazol-2-yl)-phenols and their metal complexes showed considerable activity against several bacteria. imist.ma Specifically, 4-methoxy-2-(5-methyl/chloro-1H-benzimidazol-2-yl)-phenols displayed antibacterial effects against Staphylococcus aureus. imist.ma
Another study investigating a series of 5-methoxy-2-(substituted)-1H-benzimidazole derivatives found that certain compounds, particularly those with chloro, bromo, and nitro groups, showed enhanced activity against Staphylococcus aureus and Enterococcus faecalis. imist.ma Similarly, research on 4-methoxy-2-(1H-benzimidazol-2-yl)-phenol and its derivatives indicated that these compounds are effective against Gram-positive organisms such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus subtilis. tubitak.gov.tr In contrast, benzimidazole-sulfonyl derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.1 to 0.50 mg/mL. nih.gov
| Compound/Derivative Class | Bacterial Pathogen | Observed Activity | Reference |
|---|---|---|---|
| 5-Methoxy-2-(substituted)-1H-benzimidazole derivatives | Staphylococcus aureus | Active | imist.ma |
| 5-Methoxy-2-(substituted)-1H-benzimidazole derivatives | Enterococcus faecalis | Active | imist.ma |
| 4-Methoxy-2-(1H-benzimidazol-2-yl)-phenol derivatives | Staphylococcus epidermidis | Active | tubitak.gov.tr |
| 4-Methoxy-2-(1H-benzimidazol-2-yl)-phenol derivatives | Bacillus subtilis | Active | tubitak.gov.tr |
| Benzimidazole-sulfonyl derivatives | Gram-positive & Gram-negative bacteria | MIC: 0.1-0.50 mg/mL | nih.gov |
The benzimidazole scaffold is also a well-established pharmacophore in the development of antifungal agents. researchgate.net Studies on derivatives of 5-methoxy-1H-benzimidazole-2-sulfonic acid have confirmed their potential in combating fungal pathogens. Specifically, certain zinc(II) complexes of 5-methoxy-2-(substituted)-1H-benzimidazole derivatives demonstrated notable antifungal activity against the opportunistic yeast Candida albicans. imist.ma The inclusion of chloro, bromo, and nitro groups on the benzimidazole ring appeared to enhance this activity. imist.ma
| Compound/Derivative Class | Fungal Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Zinc(II) complexes of 5-Methoxy-2-(substituted)-1H-benzimidazole derivatives | Candida albicans | Active | imist.ma |
The primary mechanism of action for the antimicrobial and antiparasitic effects of many benzimidazole derivatives is the disruption of microtubule formation. mdpi.compreprints.org These compounds selectively bind to the β-tubulin subunits of the target organism, preventing their polymerization into microtubules. mdpi.compreprints.org This inhibition disrupts essential cellular processes that are dependent on a functional microtubule cytoskeleton, such as cell division, motility, and intracellular transport, ultimately leading to cell death. mdpi.compreprints.org
Research on 1H-benzimidazol-2-yl hydrazones, which can be synthesized from 1H-benzimidazol-2-yl-sulfonic acid, has shown that these derivatives interfere with tubulin polymerization. nih.gov Molecular docking studies have further explored the interaction of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov Beyond tubulin inhibition, other potential cellular targets for benzimidazole derivatives have been identified, including interference with DNA through intercalation or alkylation, and the inhibition of key enzymes like topoisomerases. researchgate.net
Antiparasitic Efficacy Research
Parasitic diseases caused by protozoa and helminths represent a significant global health burden. nih.govmdpi.com Benzimidazole-based compounds have long been a cornerstone of antiparasitic therapy, and derivatives of this compound continue this legacy. nih.govresearchgate.net
Derivatives containing the 5-methoxy-1H-benzimidazole moiety have demonstrated significant efficacy against a range of protozoan parasites. nih.gov A notable study synthesized a series of benzimidazole-pentamidine hybrids and tested their in vitro activity. One such derivative, 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane, exhibited potent antiprotozoal effects, in some cases far exceeding those of standard drugs like pentamidine (B1679287) and metronidazole (B1676534). nih.gov
This compound was found to be highly active against Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica, and Leishmania mexicana. nih.gov The activity against G. lamblia was three times more potent than metronidazole and nine times more potent than pentamidine. nih.gov The efficacy of benzimidazoles against these parasites is largely attributed to their ability to bind to the parasite's β-tubulin, thereby inhibiting microtubule-dependent functions. mdpi.compreprints.org
| Compound | Protozoan Parasite | Activity (IC₅₀) | Comparison to Standard Drugs | Reference |
|---|---|---|---|---|
| 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane | Giardia lamblia | Potent (low µM range) | 3x more potent than metronidazole; 9x more potent than pentamidine | nih.gov |
| Trichomonas vaginalis | Potent (low µM range) | 23x more active than pentamidine | nih.gov | |
| Entamoeba histolytica | Potent (low µM range) | 108x more active than pentamidine | nih.gov | |
| Leishmania mexicana | Potent (low µM range) | 13x more active than pentamidine | nih.gov |
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine. researchgate.nethygeiajournal.com Research into derivatives of this compound has yielded compounds with superior anthelmintic properties. A series of novel benzimidazolyl-2-hydrazones, synthesized from 1H-benzimidazolyl-2-sulfonic acid, were investigated for their in vitro activity against the muscle larvae of Trichinella spiralis. rsc.org
The findings indicated that all the synthesized hydrazones were more active than the commonly used anthelmintic drugs albendazole (B1665689) and ivermectin. rsc.org Remarkably, derivatives featuring hydroxyl substitutions, such as 2,3- and 3,4-dihydroxy hydrazones, achieved 100% larvicidal effectiveness at concentrations of 50 and 100 µg/mL after a 24-hour incubation period. rsc.org This highlights the potential for developing highly effective anthelmintics from this class of compounds.
| Compound Class | Helminth Parasite | Concentration | Observed Effectiveness (after 24h) | Reference |
|---|---|---|---|---|
| Benzimidazolyl-2-hydrazones with hydroxyl substitutions | Trichinella spiralis (larvae) | 50 µg/mL | 100% | rsc.org |
| 100 µg/mL | 100% | rsc.org |
Identification of Parasite-Specific Molecular Targets
The benzimidazole scaffold is a cornerstone in the development of antiparasitic agents. Investigations into derivatives of this compound have revealed potential parasite-specific molecular targets. A notable target is parasite tubulin. Certain benzimidazole-based anthelmintics function by binding to the β-tubulin subunit of the parasite's microtubules. This interaction disrupts microtubule-dependent processes, such as cell division and motility, ultimately leading to the parasite's death.
Research on new benzimidazolyl-2-hydrazones, synthesized from precursors related to the core molecule, has demonstrated significant in vitro anthelmintic activity against the muscle larvae of Trichinella spiralis. nih.gov The antiparasitic effects of these compounds were correlated with their ability to interfere with tubulin polymerization, a mechanism that has been well-established for other benzimidazole anthelmintics. nih.gov This suggests that the microtubule system of parasites remains a primary and specific molecular target for derivatives stemming from the 5-methoxy-1H-benzimidazole structure.
Enzyme Inhibition Studies and Biochemical Characterization
The structural features of this compound and its analogues make them candidates for interaction with various enzyme active sites. The sulfonic acid group can engage in electrostatic interactions, while the benzimidazole core can participate in hydrophobic and hydrogen bonding, leading to the inhibition of specific enzymes.
Following a review of available scientific literature, there is no specific research data detailing the investigation of this compound or its direct derivatives as inhibitors of glutamate (B1630785) racemase. This enzyme is a target for antimicrobial drug development, but studies to date have not focused on this particular chemical entity for its inhibition.
The benzimidazole nucleus is recognized for its wide range of biological activities, which is often explored through broad-spectrum enzyme screening. Derivatives of this compound have been evaluated against several enzymes, revealing a diverse inhibitory profile.
For instance, the sulfonic acid moiety is suggested to enhance binding affinity to enzymes like cyclooxygenase-2 (COX-2). Furthermore, replacing the sulfonic acid with a sulfonamide group can lead to derivatives with carbonic anhydrase inhibitory properties. In other studies, different series of benzimidazole derivatives have been synthesized and tested against enzymes such as α-glucosidase and α-amylase, which are relevant targets in metabolic disorders. usp.br This broad screening approach helps in identifying novel therapeutic applications for this class of compounds.
Kinetic analysis provides quantitative measures of enzyme inhibition, such as the half-maximal inhibitory concentration (IC₅₀), which is crucial for understanding the potency of a compound. Studies on derivatives of the core benzimidazole structure have yielded specific kinetic data. For example, a series of N-Mannich bases of 2-Phenyl-5-Benzimidazole sulfonic acid were synthesized and evaluated for their enzyme inhibitory potential.
One compound from this series demonstrated significant α-glucosidase inhibition. The kinetic parameters from such studies are vital for structure-activity relationship (SAR) analysis and for optimizing lead compounds.
| Compound Derivative | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| N-Mannich base of 2-Phenyl-5-Benzimidazole sulfonic acid (Compound 3a) | α-Glucosidase | 66.66 µg/ml | usp.br |
Cellular and Molecular Target Identification and Validation
Identifying and validating the specific cellular and molecular targets of a compound are critical steps in drug discovery. This process often involves a combination of computational predictions and experimental assays to confirm the interaction between the ligand and its biological target.
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. Derivatives of the benzimidazole scaffold have been designed and evaluated as antagonists for various receptors. A series of 5-alkylsulfamoyl benzimidazole derivatives were designed as potential Angiotensin II (Ang II) receptor antagonists. nih.gov Their activity was evaluated through in vitro Ang II antagonism assays, with the potency expressed as pA₂ values, which is a measure of the antagonist's affinity for the receptor.
These studies provide a profile of the ligand-target interaction, indicating that modifications at the 5-position of the benzimidazole nucleus can significantly influence receptor binding and antagonistic activity. nih.gov The sulfonic acid derivative itself was found to be less active than other analogues in this particular study, highlighting the importance of the substituent at this position for strong receptor interaction. nih.gov
| Compound Derivative | Target Receptor | Activity (pA₂) | Reference |
|---|---|---|---|
| 5-Sulfonic acid benzimidazole derivative | Angiotensin II (AT₁) | 5.83 | nih.gov |
| 5-Unsubstituted sulfonamide benzimidazole derivative | Angiotensin II (AT₁) | 5.83 | nih.gov |
Investigation of Cellular Signaling Pathway Modulation
The benzimidazole scaffold, a key feature of this compound, is known to interact with various cellular signaling pathways, suggesting a potential for broad biological activity. Research into its derivatives has primarily focused on two significant pathways: tubulin polymerization and cyclooxygenase (COX) inhibition.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are crucial for cell division, motility, and intracellular transport. Their disruption is a key mechanism for many anticancer agents. researchgate.net Several benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net Studies on 1H-benzimidazol-2-yl hydrazones, which can be synthesized from 1H-benzimidazol-2-yl-sulfonic acid, have demonstrated that these compounds can interfere with the assembly of tubulin. nih.gov In vitro assays using purified porcine tubulin show that these derivatives can prolong the nucleation phase and slow the rate of tubulin polymerization, an effect comparable to known microtubule inhibitors like nocodazole. nih.govnih.gov Molecular docking studies suggest that these compounds may bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules. nih.gov This disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in cancer cells. researchgate.net
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. nih.gov Inhibition of COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Benzimidazole derivatives have been investigated as potential COX inhibitors. plantarchives.org In silico molecular docking studies have shown that benzimidazole derivatives can fit into the active sites of both COX-1 and COX-2. plantarchives.org The anti-inflammatory mechanism of COX-2 inhibitors often involves the suppression of the NF-κB pathway. nih.gov While direct evidence for this compound is limited, the structural features of the benzimidazole class suggest a potential for interaction with the active site of COX enzymes, which may contribute to anti-inflammatory effects. nih.govnih.gov
Below is a table summarizing the investigated signaling pathway modulations by benzimidazole derivatives.
| Pathway/Target | Investigated Derivative Class | Observed Effect | Potential Outcome |
|---|---|---|---|
| Tubulin Polymerization | 1H-benzimidazol-2-yl hydrazones | Inhibition of microtubule formation | Mitotic arrest, Apoptosis |
| Cyclooxygenase (COX-2) | 2-substituted benzimidazoles | Enzyme inhibition | Anti-inflammatory effects |
Gene Expression and Proteomic Profiling in Response to Compound Treatment
To understand the broader cellular impact of a compound, analyses of global changes in gene and protein expression are employed. While specific studies on this compound are not extensively documented, research on related benzimidazole derivatives provides a framework for the types of investigations that are conducted and the potential findings.
Gene Expression Profiling: Gene expression studies, often using microarray or RNA-sequencing technologies, can reveal which genes are up- or downregulated following treatment with a compound. For instance, studies on other benzimidazole derivatives with anticancer properties have shown modulation of genes involved in cell cycle regulation and apoptosis. rsc.org One study on a novel benzimidazole derivative demonstrated a significant induction of the CDKN1A gene, which encodes the p21 protein, a potent cell cycle inhibitor. rsc.org Furthermore, investigations into benzimidazole derivatives targeting the anti-apoptotic protein Bcl-2 have shown a significant reduction in Bcl-2 mRNA levels in cancer cells. nih.gov These types of studies are crucial for elucidating the molecular mechanisms underlying the observed pharmacological effects.
Proteomic Profiling: Proteomics allows for the large-scale study of proteins and their functions. In the context of drug discovery, proteomic analyses can identify the protein targets of a compound and downstream changes in protein expression that contribute to its biological effects. For example, proteomic studies on cancer cells treated with benzimidazole derivatives have identified alterations in the expression of proteins involved in key cellular processes. nih.gov Research on other benzimidazole compounds has revealed downregulation of proteins such as sphingosine (B13886) kinase 1 (SK1), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinase 9 (CDK9), all of which are implicated in cancer cell proliferation and survival. nih.gov Western blot analysis is a common technique used to validate the changes in specific proteins identified through broader proteomic screens. nih.gov
The table below outlines the typical findings from gene expression and proteomic studies of benzimidazole derivatives.
| Analysis Type | Derivative Class | Key Findings | Implication |
|---|---|---|---|
| Gene Expression | Anticancer Benzimidazoles | Upregulation of CDKN1A (p21) | Cell cycle arrest |
| Gene Expression | Bcl-2 Inhibiting Benzimidazoles | Downregulation of Bcl-2 mRNA | Pro-apoptotic activity |
Preclinical Pharmacological Evaluation and Toxicological Assessment (Ethical Considerations)
Preclinical evaluation in animal models is a critical step in drug development, providing insights into a compound's efficacy and safety before human trials. All animal studies are conducted under strict ethical guidelines to ensure animal welfare.
In Vivo Disease Model Efficacy Studies
Based on the in vitro activities observed, benzimidazole derivatives have been evaluated in various animal models of disease.
Anthelmintic Activity: Benzimidazoles are a well-established class of anthelmintic drugs. nih.govresearchgate.net Their primary mechanism of action is the disruption of microtubule formation in parasitic worms by binding to β-tubulin. nih.gov The efficacy of novel benzimidazole derivatives is often tested in vitro and in vivo. For example, some newly synthesized benzimidazole derivatives have demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma, a common model for initial screening. nih.govbohrium.com In such studies, the time to paralysis and death of the worms is measured and compared to standard drugs like albendazole. bohrium.com
Anti-inflammatory Activity: The potential anti-inflammatory properties of benzimidazole derivatives have been assessed using models such as the carrageenan-induced paw edema model in rats. nih.govijpras.com This model induces an acute inflammatory response characterized by swelling, which can be measured over several hours. accscience.comresearchgate.net Studies have shown that certain 2-substituted benzimidazole derivatives can significantly reduce paw edema, with efficacy comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium. nih.govmdpi.com These studies often involve measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and COX enzymes in the inflamed tissue to further elucidate the mechanism of action. mdpi.com
The following table summarizes the findings from in vivo efficacy studies of benzimidazole derivatives.
| Disease Model | Animal Model | Derivative Class | Key Efficacy Findings |
|---|---|---|---|
| Helminth Infection | Earthworm (Pheretima posthuma) | Newer benzimidazole derivatives | Reduced time to paralysis and death |
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies assess its effect on the body.
Pharmacokinetic Profile: Pharmacokinetic studies of benzimidazole derivatives have been conducted in various animal models, including rats and mice. frontiersin.orgnih.gov Generally, benzimidazoles can exhibit variable oral bioavailability. frontiersin.org A comparative study of the benzimidazole derivatives bemithyl, etomerzole, and thietazole in rats showed that the drugs were readily distributed to organs and tissues from the blood. nih.gov For example, a study on the investigational drug MRTX1133 in rats revealed a low oral bioavailability of 2.92% and a plasma half-life of 1.12 hours after oral administration. frontiersin.org The compound was found to be widely distributed in major organs. frontiersin.org In another study with panaxynol (B1672038) in mice, the oral bioavailability was moderate at 50.4%, with a half-life of 5.9 hours. nih.gov These studies highlight the importance of evaluating the specific pharmacokinetic properties of each new derivative.
Pharmacodynamic Profile: Pharmacodynamic assessments link the concentration of the drug to its pharmacological effect. For anti-inflammatory benzimidazole derivatives, this could involve correlating plasma concentrations with the reduction in paw edema in the carrageenan model. For anthelmintic derivatives, the pharmacodynamics would relate drug levels to the clearance of parasites. These studies are essential for establishing a dose-response relationship and for predicting effective dosage regimens in humans.
A summary of representative pharmacokinetic parameters for benzimidazole derivatives in animal models is presented below.
| Compound | Animal Model | Administration Route | Bioavailability (%) | Half-life (t1/2) (hours) |
|---|---|---|---|---|
| MRTX1133 | Rat | Oral | 2.92 | 1.12 |
Safety Pharmacology and Preliminary Toxicity Assessments
Safety pharmacology and toxicology studies are designed to identify potential adverse effects of a new drug candidate.
Safety Pharmacology: These studies investigate the effects of a compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. While specific safety pharmacology data for this compound is not readily available, the broader class of benzimidazole derivatives has undergone extensive investigation. For example, some novel synthetic opioids with a benzimidazole structure have been shown to have pharmacological profiles similar to other mu-opioid receptor agonists, indicating a potential for effects on the central nervous and respiratory systems. federalregister.gov
Preliminary Toxicity Assessments: Acute toxicity studies are often the first step in evaluating a compound's toxicity. These studies typically involve administering a single high dose of the compound to rodents to determine the maximum tolerated dose and to identify any signs of toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on available data. For the related compound 5-methoxy-1H-benzimidazole, the GHS classifications include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). nih.gov A pharmacovigilance study using the WHO's VigiBase database found significant disproportionality signals for the benzimidazole class of anthelmintics concerning serious adverse events such as bone marrow failure, leukopenia, and serious hepatic disorders, with most reports associated with albendazole. nih.gov These findings highlight the importance of careful monitoring for potential hematological and liver-related side effects during the development of new benzimidazole derivatives. nih.gov
The table below summarizes the known safety and toxicity information for the benzimidazole class.
| Assessment Type | Compound Class | Potential Findings/Hazards |
|---|---|---|
| GHS Classification | 5-Methoxy-1H-benzimidazole | Skin irritation, Serious eye irritation, Respiratory irritation |
| Pharmacovigilance | Benzimidazole Anthelmintics | Potential for bone marrow failure, leukopenia, and hepatic disorders |
Advanced Spectroscopic and Analytical Research Methodologies for 5 Methoxy 1h Benzimidazole 2 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-methoxy-1H-benzimidazole-2-sulfonic acid. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals offer valuable insights into the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the benzimidazole (B57391) ring system typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons, in contrast, resonate at a higher field, appearing as a sharp singlet. The acidic proton of the sulfonic acid group and the N-H proton of the imidazole (B134444) ring are often broad and their chemical shifts can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.30 - 7.50 | d |
| H-6 | 6.90 - 7.10 | dd |
| H-7 | 7.60 - 7.80 | d |
| -OCH₃ | 3.80 - 4.00 | s |
| N-H | 12.0 - 13.0 (broad) | s |
| SO₃H | 10.0 - 12.0 (broad) | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-4 | 110 - 115 |
| C-5 | 155 - 160 |
| C-6 | 100 - 105 |
| C-7 | 120 - 125 |
| C-3a | 135 - 140 |
| C-7a | 140 - 145 |
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS) Applications in Metabolite Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), is invaluable for structural elucidation through fragmentation analysis. The fragmentation pattern of the parent ion can provide information about the different functional groups and their connectivity within the molecule. For instance, the loss of SO₃ is a common fragmentation pathway for sulfonic acids. The fragmentation of the benzimidazole ring can also provide characteristic ions that aid in confirming the core structure.
In metabolic studies, mass spectrometry is employed to identify and quantify metabolites of this compound. By comparing the mass spectra of samples from biological matrices with that of the parent compound, researchers can identify potential metabolic transformations such as hydroxylation, demethylation, or conjugation reactions.
Advanced Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from its impurities. mdpi.com The use of a UV detector allows for the quantification of the compound and its impurities based on their absorbance.
For the analysis of more volatile derivatives of this compound, or for the analysis of potential volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. mdpi.com Due to the low volatility of the sulfonic acid, derivatization is often necessary to convert it into a more volatile species before GC analysis. The coupling of GC with a mass spectrometer allows for the identification of the separated components based on their mass spectra.
Table 3: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. Single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net The sulfonic acid and the N-H group of the imidazole ring are likely to be involved in extensive hydrogen bonding networks, which play a crucial role in the stability of the crystal structure. This information is vital for understanding the physical properties of the compound, such as its melting point and solubility.
Computational Spectroscopy for Interpretation of Experimental Data and Prediction of Spectroscopic Properties
Computational spectroscopy has become an increasingly important tool in the study of molecular structures and properties. nih.gov Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties of this compound, such as its NMR chemical shifts and vibrational frequencies. mdpi.com These predicted spectra can then be compared with the experimental data to aid in the assignment of signals and to provide a deeper understanding of the relationship between the molecular structure and its spectroscopic behavior.
Computational methods can also be used to explore the conformational landscape of the molecule and to predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. This information can be valuable in understanding the reactivity and potential biological activity of the compound. By combining experimental data with computational predictions, a more complete and accurate picture of the chemical and physical properties of this compound can be obtained.
Future Directions and Emerging Research Avenues for 5 Methoxy 1h Benzimidazole 2 Sulfonic Acid
Development of Prodrugs and Targeted Drug Delivery Systems
A significant area of future research for 5-methoxy-1H-benzimidazole-2-sulfonic acid lies in the development of prodrugs and targeted drug delivery systems. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This approach can overcome limitations such as poor solubility, instability, and non-specific toxicity. For benzimidazole (B57391) derivatives, including proton pump inhibitors that share the core structure, the prodrug strategy is well-established. nih.govnih.gov These drugs are activated by the acidic environment of the stomach, a principle that could be adapted for targeted delivery. nih.govnih.gov
Future research could focus on designing prodrugs of this compound that are activated by specific enzymes or conditions prevalent in target tissues, such as tumors or sites of infection. This would enhance the drug's efficacy while minimizing systemic side effects.
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Approach | Activation Mechanism | Potential Advantages |
| Ester Prodrugs | Hydrolysis by esterases | Improved lipophilicity and cell membrane permeability |
| Phosphate Prodrugs | Cleavage by phosphatases | Increased aqueous solubility |
| Enzyme-Targeted Prodrugs | Activation by specific enzymes (e.g., in cancer cells) | Enhanced site-specific drug release |
Targeted drug delivery systems, such as nanoparticles, liposomes, and micelles, offer another promising avenue. gsconlinepress.comgsconlinepress.com Encapsulating this compound within these carriers can improve its pharmacokinetic profile, protect it from degradation, and facilitate its accumulation at the desired site of action. gsconlinepress.comgsconlinepress.com Surface modification of these nanoparticles with ligands that bind to specific receptors on target cells could further enhance their precision. gsconlinepress.com
Integration into Combination Therapy Regimens for Enhanced Efficacy
The integration of this compound into combination therapy regimens is a critical area for future investigation. Combining this compound with other therapeutic agents can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, thereby reducing toxicity.
In the context of antimicrobial and antiparasitic applications, combining this compound with drugs that have different mechanisms of action could broaden the spectrum of activity and reduce the likelihood of resistance development. For potential anticancer applications, combining it with established chemotherapeutic agents or targeted therapies could enhance tumor cell killing and overcome resistance mechanisms. acs.org For instance, some benzimidazole derivatives have been investigated in combination with anti-EGFR therapies. acs.org
Table 2: Potential Combination Therapy Approaches
| Therapeutic Area | Combination Partner | Rationale |
| Infectious Diseases | Other antimicrobial/antiparasitic agents | Synergistic activity, broader spectrum, reduced resistance |
| Oncology | Chemotherapy, targeted therapy, immunotherapy | Enhanced efficacy, overcoming resistance, reduced toxicity |
Application in Nanomedicine and Advanced Drug Formulation Research
The application of nanomedicine and advanced drug formulation research is set to revolutionize the delivery and efficacy of benzimidazole derivatives. gsconlinepress.comgsconlinepress.com For this compound, which may face challenges with solubility and bioavailability, nanoformulations offer a viable solution. gsconlinepress.comgsconlinepress.com
Various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles, and nanostructured lipid carriers, can be employed to encapsulate the drug. gsconlinepress.com These formulations can improve its stability, control its release, and enhance its delivery to target tissues through passive mechanisms like the enhanced permeability and retention (EPR) effect, particularly relevant in cancer therapy. gsconlinepress.comgsconlinepress.com
Furthermore, the development of "smart" nanoparticles that respond to specific stimuli in the microenvironment of the diseased tissue, such as pH or temperature changes, could lead to more precise and on-demand drug release.
Exploration of Novel Therapeutic Areas Beyond Antimicrobial and Antiparasitic Applications
While this compound has established antimicrobial and antiparasitic properties, its structural similarity to other biologically active benzimidazoles suggests a broader therapeutic potential. A significant body of research points to the anticancer activities of various benzimidazole derivatives. nih.gov These compounds have been shown to target various pathways involved in cancer progression, including microtubule formation, signal transduction, and angiogenesis. nih.gov The presence of a methoxy (B1213986) group on the benzimidazole ring has been associated with various pharmacological activities, including anti-inflammatory and antioxidant effects. mdpi.comnih.gov
Future research should, therefore, focus on screening this compound for activity in other therapeutic areas, with a particular emphasis on oncology. Investigating its effects on different cancer cell lines and in preclinical models of cancer could unveil novel therapeutic applications.
Table 3: Potential Novel Therapeutic Areas for Investigation
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of tubulin polymerization, kinase inhibition, anti-angiogenesis |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antiviral | Inhibition of viral replication |
Sustainable Synthetic Strategies and Lifecycle Assessment of this compound Production
In line with the growing emphasis on green chemistry in the pharmaceutical industry, the development of sustainable synthetic strategies for this compound is a crucial future direction. pharmaceutical-journal.comwisdomgale.com Traditional chemical syntheses often involve the use of hazardous solvents and reagents, and generate significant waste. pharmaceutical-journal.com
Future research should focus on developing eco-friendly synthetic routes that utilize greener solvents, catalysts, and renewable starting materials. chemmethod.comijarsct.co.ineprajournals.com Microwave-assisted synthesis and the use of solid-supported catalysts are examples of green chemistry approaches that have been successfully applied to the synthesis of other benzimidazole derivatives. rjptonline.orgmdpi.com
A comprehensive lifecycle assessment of the production of this compound will also be essential. This will involve evaluating the environmental impact of the entire production process, from the sourcing of raw materials to the disposal of waste. researchgate.nettechtarget.com The goal is to develop a manufacturing process that is not only economically viable but also environmentally sustainable.
Table 4: Green Chemistry Approaches for Benzimidazole Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Use of renewable feedstocks | Sourcing starting materials from biomass |
| Use of safer solvents | Employing water or other benign solvents |
| Use of catalysts | Utilizing reusable and non-toxic catalysts |
| Energy efficiency | Employing methods like microwave-assisted synthesis |
| Waste prevention | Designing atom-economical reactions |
Q & A
Q. What are the recommended synthetic routes for 5-methoxy-1H-benzimidazole-2-sulfonic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of o-phenylenediamine derivatives with sulfonic acid precursors. Key steps include:
- Sulfonation : Introducing the sulfonic acid group via electrophilic substitution using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Cyclization : Forming the benzimidazole ring via acid-catalyzed cyclization of intermediates, often requiring reflux in acetic acid or toluene .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves yield and purity .
Optimization strategies include adjusting stoichiometric ratios, using anhydrous solvents, and employing catalysts like H2SO4 for sulfonation efficiency .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer : Contradictions in spectral data often arise from impurities or tautomeric forms. To resolve these:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) to identify characteristic peaks (e.g., sulfonic acid S=O stretches at 1180–1250 cm<sup>−1</sup> in IR) .
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Reference Standards : Obtain certified reference materials (CRMs) or request a Certificate of Analysis (COA) from suppliers to validate purity .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Isolation challenges stem from the compound’s polar sulfonic acid group. Recommended methods include:
- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to separate polar impurities .
- Ion-Exchange Chromatography : Exploit the sulfonic acid group’s strong acidity for selective retention on cationic resins .
- Recrystallization : Optimize solvent systems (e.g., DMF/water) to enhance crystal purity .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may result from assay-specific conditions (e.g., pH, solvent compatibility). Mitigation approaches include:
- Solvent Controls : Ensure dimethyl sulfoxide (DMSO) concentrations are <0.1% to avoid cytotoxicity artifacts .
- Protease Inhibition Studies : Test for nonspecific binding to enzymes like carbonic anhydrase, which may interfere with activity readouts .
- Orthogonal Assays : Validate results using both cell-based (e.g., anti-inflammatory cytokine assays) and cell-free (e.g., enzyme inhibition) systems .
Q. How does the sulfonic acid group influence the compound's reactivity in nucleophilic substitution reactions compared to its thiol or sulfonamide analogs?
- Methodological Answer : The sulfonic acid group’s strong electron-withdrawing nature enhances electrophilic reactivity but reduces nucleophilicity. Key differences:
- Thiol Analogs : 5-Methoxy-1H-benzimidazole-2-thiol undergoes oxidative coupling more readily due to the –SH group’s nucleophilicity .
- Sulfonamides : Sulfonic acid derivatives are less reactive in SN2 reactions due to poor leaving-group ability but excel in salt formation (e.g., potassium salts for solubility) .
- Derivatization : Use coupling agents like EDC/HOBt to activate the sulfonic acid for amide bond formation .
Q. What computational methods are suitable for predicting the acid dissociation constants (pKa) of this compound, and how do solvent effects impact these predictions?
- Methodological Answer : Computational tools like COSMO-RS and DFT (B3LYP/6-311+G**) are effective for pKa prediction. Key considerations:
- Solvent Effects : Water simulations overestimate acidity due to high dielectric constant; mixed-solvent (e.g., water/DMSO) models improve accuracy .
- Tautomerism : Account for benzimidazole tautomeric forms (1H vs. 3H) using conformational sampling in software like Gaussian .
- Validation : Compare predicted pKa values with experimental potentiometric titrations in buffered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
